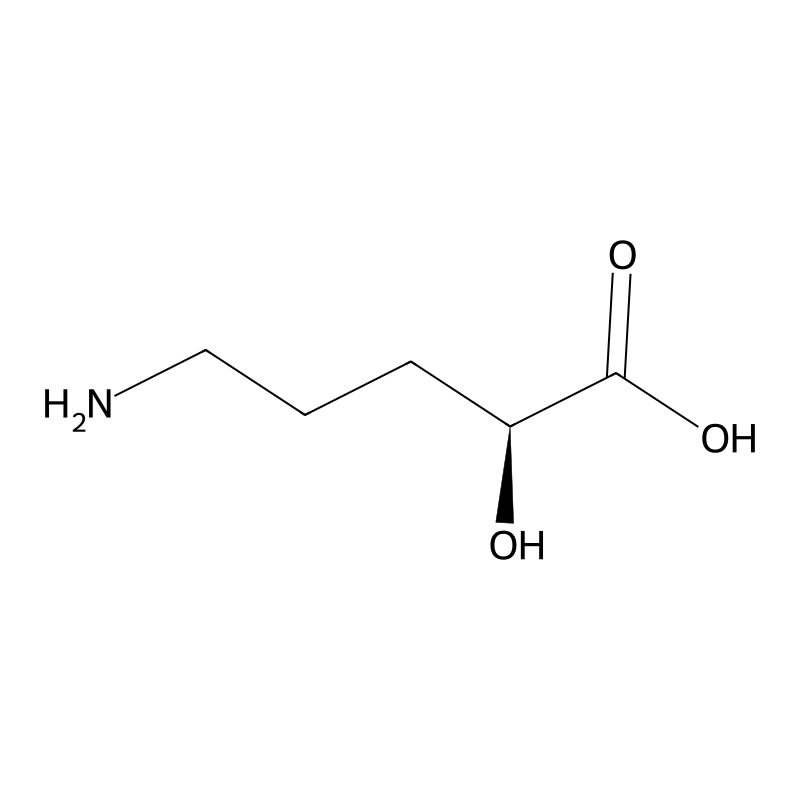

(S)-5-amino-2-hydroxypentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Structure:

- Threonine is one of the 20 building blocks used to construct proteins in all living organisms.

- The specific arrangement of threonine within a protein molecule contributes to its unique structure and function.

- Scientists study how threonine modifications, such as phosphorylation, can affect protein function and signaling pathways. )

Metabolism and Nutrition:

- Threonine is involved in various metabolic processes, including the synthesis of other amino acids, glycogen (stored form of glucose), and certain proteins.

- Research investigates the role of threonine in human health and nutrition, including its impact on muscle protein synthesis, immune function, and gut health. )

Enzymatic Function:

- Some enzymes require threonine as a substrate or a cofactor for their catalytic activity.

- Studying the interaction of threonine with enzymes helps scientists understand various biological processes, including digestion, carbohydrate metabolism, and gene regulation. Source: ScienceDirect on Threonine:

Model Organism Research:

- Threonine is essential for the growth and development of various model organisms used in scientific research, such as fruit flies, nematodes, and mice.

- Studying the effects of threonine deficiency or supplementation in these models helps researchers understand its role in various biological processes and potential implications for human health. Source: National Center for Biotechnology Information on Threonine: )

(S)-5-amino-2-hydroxypentanoic acid is an organic compound classified as a short-chain amino acid. Its molecular formula is and it has a molecular weight of approximately 133.15 g/mol. This compound features a hydroxyl group and an amino group, making it a chiral molecule with potential biological significance. It is involved in various metabolic pathways and can be synthesized from other amino acids, particularly D-ornithine, through enzymatic processes.

- Deamination: The removal of the amino group, which can lead to the formation of corresponding keto acids.

- Transamination: The transfer of the amino group to a keto acid, forming another amino acid.

- Decarboxylation: The loss of carbon dioxide, which may yield amines or other derivatives.

These reactions underscore its role in metabolic pathways involving amino acid metabolism.

(S)-5-amino-2-hydroxypentanoic acid exhibits various biological activities:

- Metabolic Role: It plays a role in the metabolism of d-arginine and d-ornithine, indicating its involvement in nitrogen metabolism and the urea cycle .

- Neurotransmitter Precursor: Some studies suggest that it may act as a precursor for neurotransmitters, potentially influencing neural function.

- Antioxidant Properties: There is emerging evidence that compounds like (S)-5-amino-2-hydroxypentanoic acid may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Several methods have been developed for synthesizing (S)-5-amino-2-hydroxypentanoic acid:

- Biosynthesis from D-ornithine: This natural route involves the action of specific enzymes like D-amino-acid oxidase, which converts D-ornithine into (S)-5-amino-2-hydroxypentanoic acid .

- Chemical Synthesis: Laboratory synthesis can involve the reaction of appropriate starting materials under controlled conditions to yield the target compound. For example:

- Starting from simpler amino acids or their derivatives.

- Utilizing protecting groups to manage reactivity during multi-step syntheses.

(S)-5-amino-2-hydroxypentanoic acid has various applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or drugs.

- Nutraceuticals: Due to its potential health benefits, it could be included in dietary supplements aimed at enhancing metabolic health.

- Research: It is used in biochemical research to study metabolic pathways and enzyme functions related to amino acids.

Research into the interactions of (S)-5-amino-2-hydroxypentanoic acid with other biomolecules is ongoing. Notable areas include:

- Enzyme Interactions: Studies focus on how this compound interacts with enzymes involved in amino acid metabolism, which could provide insights into its regulatory roles.

- Receptor Binding: Investigations into its potential binding to neurotransmitter receptors could elucidate its effects on neural activity.

Several compounds share structural similarities with (S)-5-amino-2-hydroxypentanoic acid. Here’s a comparison highlighting its uniqueness:

(S)-5-amino-2-hydroxypentanoic acid is unique due to its specific hydroxyl and amino functional groups, contributing to distinct biochemical properties and potential applications not shared by the other compounds listed.